molecular formula C8H7N3O3 B12815933 1-Methoxy-6-nitro-1H-benzo[d]imidazole

1-Methoxy-6-nitro-1H-benzo[d]imidazole

Cat. No.: B12815933
M. Wt: 193.16 g/mol
InChI Key: UPNOVYCSQVXYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-6-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methoxy group at the first position and a nitro group at the sixth position of the benzimidazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-6-nitro-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with methoxy-substituted nitrobenzene derivatives. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-6-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methoxy-6-nitro-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methoxy-6-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

    1-Methoxy-2-nitrobenzene: Similar structure but lacks the benzimidazole ring.

    6-Nitro-1H-benzo[d]imidazole: Lacks the methoxy group.

    1-Methoxy-5-nitro-1H-benzo[d]imidazole: Nitro group at a different position.

Uniqueness: 1-Methoxy-6-nitro-1H-benzo[d]imidazole is unique due to the specific positioning of the methoxy and nitro groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

1-methoxy-6-nitrobenzimidazole

InChI

InChI=1S/C8H7N3O3/c1-14-10-5-9-7-3-2-6(11(12)13)4-8(7)10/h2-5H,1H3

InChI Key

UPNOVYCSQVXYTE-UHFFFAOYSA-N

Canonical SMILES

CON1C=NC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.